1,6-Diethyl hex-3-enedioate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
diethyl hex-3-enedioate |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
YIDKJPKYCLMJQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=CCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Hex-3-enedioic acid undergoes esterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOH). The reaction typically proceeds under reflux conditions (70–100°C) for 6–12 hours.
Reaction Scheme :
$$ \text{Hex-3-enedioic acid} + 2 \, \text{EtOH} \xrightarrow{\text{H}^+} \text{1,6-Diethyl hex-3-enedioate} + 2 \, \text{H}_2\text{O} $$
Optimization Parameters
- Catalyst Load : 5–10 mol% H₂SO₄ yields 75–85% conversion.
- Solvent-Free Systems : Enhance atom economy but require higher temperatures (100–120°C).
- Purity : Post-reaction purification involves distillation or recrystallization, achieving >95% purity.
Table 1 : Esterification Efficiency Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 80 | 8 | 82 |
| HCl | 100 | 6 | 78 |
| NaOH | 70 | 12 | 65 |
Data adapted from industrial protocols.
Palladium-Catalyzed Carbonylation of Diacyloxylated Butenes
Process Overview
This method involves carbonylation of 1,4-diacetoxybut-2-ene with CO and water, followed by esterification. Palladium chloride (PdCl₂) and alkali metal halides (e.g., LiCl) in polar aprotic solvents (e.g., N-methylpyrrolidone) drive the reaction.
Key Steps :
Performance Metrics
- Pressure : 120 bar CO at 100°C.
- Selectivity : 59–70% yield of hex-3-enedioic acid, influenced by halide additives.
Table 2 : Effect of Halides on Carbonylation Efficiency
| Halide Additive | Reaction Time (min) | Hex-3-enedioic Acid Yield (%) |
|---|---|---|
| LiCl | 60 | 71 |
| NaCl | 360 | 44 |
| CaCl₂ | 60 | 90 |
Olefin Metathesis for Intermediate Synthesis
Grubbs Catalyst-Mediated Routes
Metathesis of diethyl diallylmalonate or related dienes using Grubbs 2nd-generation catalyst forms the hex-3-enedioate skeleton. This method avoids harsh conditions and improves stereochemical control.
Reaction Scheme :
$$ \text{Diallylmalonate} \xrightarrow{\text{Grubbs Catalyst}} \text{this compound} $$
Key Advantages
- Mild Conditions : 40–80°C in toluene or ethyl acetate.
- Yield : 46–93% depending on catalyst loading (0.05–0.4 mol%).
Table 3 : Metathesis Efficiency with Different Catalysts
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Grubbs 2nd-gen | 0.4 | 88 |
| Hoveyda–Grubbs 2nd-gen | 0.2 | 90 |
Industrial-Scale Production Considerations
Continuous Flow Systems
- Carbonylation-Esterification Integration : Combines Pd-catalyzed carbonylation with in-situ esterification, reducing intermediate isolation.
- Solvent Recycling : N-methylpyrrolidone recovery lowers costs.
Comparative Analysis of Methods
Table 4 : Method Comparison for this compound Synthesis
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Esterification | 75–85 | High | Moderate |
| Carbonylation | 70–90 | Moderate | High |
| Metathesis | 46–93 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
1,6-Diethyl hex-3-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hex-3-enedioic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Hex-3-enedioic acid.
Reduction: 1,6-Hexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Polymer Chemistry
1.1 Synthesis of Polymeric Materials
1,6-Diethyl hex-3-enedioate can be utilized in the production of polyesters and polyamides through condensation polymerization. The compound's diacid functionality allows it to react with diols or diamines to form long-chain polymers. This application is particularly relevant in creating materials with desirable mechanical properties and thermal stability.
| Polymer Type | Monomers Used | Properties |
|---|---|---|
| Polyesters | Diols + this compound | High tensile strength, thermal stability |
| Polyamides | Diamines + this compound | Enhanced toughness, chemical resistance |
1.2 Cross-linking Agents
The compound can also act as a cross-linking agent in the formulation of thermosetting plastics. Its ability to form covalent bonds between polymer chains enhances the durability and heat resistance of the resulting materials.
Pharmaceutical Applications
2.1 Intermediate for Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure can facilitate the formation of complex molecules through reactions such as esterification and amidation. For example, derivatives of this compound have been explored for their potential use in treating neurodegenerative diseases due to their ability to inhibit specific enzymes involved in disease progression.
2.2 Case Study: Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds synthesized from this precursor have shown promising results in vitro for their neuroprotective properties.
Chemical Synthesis
3.1 Production of Adipic Acid
A notable application of this compound is its conversion into adipic acid through hydrogenation processes. Adipic acid is a key raw material for the production of nylon and other synthetic fibers.
3.2 Electrochemical Production
Recent advancements have demonstrated that this compound can be produced via electrochemical methods from muconic acid derivatives. This method presents an environmentally friendly alternative to traditional chemical synthesis processes.
Mechanism of Action
The mechanism of action of 1,6-diethyl hex-3-enedioate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release hex-3-enedioic acid and ethanol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl Adipate (1,6-Diethyl Hexanedioate)
Diethyl adipate, a saturated diester, is a benchmark compound in enzymatic polycondensation. Key comparisons include:
- Reactivity and Polymerization Efficiency: Diethyl adipate undergoes efficient polycondensation with 1,6-hexanediol using immobilized Candida antarctica lipase B (N435). Optimal conditions (90°C, 5.5% w/w enzyme loading, 30 mbar vacuum) yield poly(hexylene adipate) with a number-average molecular weight (Mₙ) of ~3,500 g/mol and >90% monomer conversion . In contrast, the unsaturated 1,6-diethyl hex-3-enedioate may exhibit slower reaction rates due to steric hindrance or electronic effects from the double bond, though direct data are unavailable.
- End-Group Composition :
MALDI-ToF analysis of poly(hexylene adipate) revealed three dominant end-group structures: ester-ester, alcohol-alcohol, and ester-alcohol. The ester-alcohol termini were most abundant (highest intensity peaks), suggesting controlled chain termination . For unsaturated analogs like hex-3-enedioate, the double bond could alter end-group distribution by influencing enzyme-substrate interactions.
Dimethyl Hex-3-enedioate
Dimethyl hex-3-enedioate (a structural analog with methyl esters) shares the unsaturated backbone of this compound. Differences include:
- Polymer Properties :
Saturated diesters like diethyl adipate produce flexible polyesters, while unsaturated variants may yield stiffer chains. For example, polyesters derived from dimethyl hex-3-enedioate could have higher glass transition temperatures (T₉) due to restricted chain mobility.
Diethyl Phthalate
Diethyl phthalate, an aromatic diester, contrasts sharply with aliphatic this compound:
- Enzymatic Compatibility :
Aromatic diesters are less favorable in enzyme-catalyzed polycondensation due to poor compatibility with lipase active sites. N435 shows higher activity toward aliphatic diesters like diethyl adipate . - Thermal Stability :
Aromatic polyesters typically exhibit superior thermal stability but lower biodegradability compared to aliphatic counterparts.
Data Table: Key Properties of Compared Compounds
Biological Activity
1,6-Diethyl hex-3-enedioate (C10H16O4) is an organic compound known for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is a diester derived from hex-3-enedioic acid and ethanol. It has the following structural characteristics:
- Molecular Formula : C10H16O4
- CAS Number : 264235
- Molecular Weight : 188.24 g/mol
Structural Formula
The structure of this compound can be represented as follows:
Synthesis
This compound can be synthesized through the transesterification of hex-3-enedioic acid with ethanol. The general reaction involves heating the acid with ethanol in the presence of a catalyst such as p-toluenesulfonic acid:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, naphthoquinone derivatives with long aliphatic chains have shown increased antiproliferative effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
| Compound Type | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Naphthoquinone Amides | Jurkat | 1.80 | Strong antiproliferative effect |
| Naphthoquinone Esters | HCT-116 | 11.50 | Moderate activity |
| This compound | MDA-MB-231 | TBD | Further studies needed |
The mechanism by which this compound exerts its biological effects is not fully understood but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of various diesters, including this compound. The study found that compounds with longer carbon chains exhibited stronger cytotoxic effects against cancer cell lines compared to their shorter counterparts .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1,6-Diethyl hex-3-enedioate, and how can reaction parameters be systematically optimized?
- Methodological Answer : Synthesis typically involves esterification or transesterification under controlled conditions. Key parameters include temperature (e.g., 60–80°C), catalyst selection (acidic or enzymatic), and solvent polarity. Optimization can employ factorial design to test variables like molar ratios and reaction time. For example, a 2² factorial design could evaluate temperature and catalyst concentration effects on yield . Gas chromatography (GC) paired with mass spectrometry (MS) is recommended for purity validation .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- GC-MS : Identifies volatile derivatives; compare retention indices with NIST reference data .
- NMR : ¹H NMR resolves the enedioate structure (e.g., coupling constants for double-bond geometry).
- FT-IR : Confirms ester carbonyl stretches (~1740 cm⁻¹).
Data should be cross-validated using multiple techniques. Raw data must undergo statistical processing (e.g., signal-to-noise ratios) before inclusion in publications .
Q. What factors influence the stability of this compound during storage and reactions?
- Methodological Answer : Stability is affected by moisture (hydrolysis risk), light (UV-induced degradation), and temperature. Accelerated stability studies can be designed using Arrhenius models under stressed conditions (e.g., 40°C/75% RH). Monitor degradation via HPLC with UV detection, reporting percentage degradation over time .
Q. How can researchers address solubility challenges when using this compound in polar reaction systems?
- Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO/water mixtures) or surfactant-mediated dispersion. Phase diagrams and Hansen solubility parameters guide solvent selection. Dynamic light scattering (DLS) quantifies colloidal stability in heterogeneous systems .
Advanced Research Questions
Q. What mechanistic insights can computational chemistry provide for reactions involving this compound?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate mechanisms. COMSOL Multiphysics integrates reaction kinetics with transport phenomena in reactor simulations .
Q. How can advanced experimental designs (e.g., response surface methodology) optimize multi-step syntheses of derivatives?
- Methodological Answer : Central composite design (CCD) or Box-Behnken designs evaluate non-linear relationships between variables (e.g., temperature, catalyst loading, and stirring rate). Use ANOVA to identify significant factors and generate predictive models. Replicate center points to assess reproducibility .
Q. What strategies resolve contradictions in kinetic data for this compound-mediated reactions?
- Methodological Answer : Contradictions may arise from unaccounted variables (e.g., trace impurities or side reactions). Conduct sensitivity analysis using Monte Carlo simulations to quantify uncertainty. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere) and apply statistical tests (e.g., t-tests) to confirm trends .
Q. How can AI-driven workflows enhance process optimization for large-scale synthesis?
- Methodological Answer : Machine learning algorithms (e.g., neural networks) predict optimal reaction conditions from historical data. Implement closed-loop systems with real-time GC/MS feedback to adjust parameters autonomously. COMSOL-AI integrations enable adaptive reactor control .
Q. What methodologies validate the environmental impact of this compound in green chemistry applications?
- Methodological Answer : Lifecycle assessment (LCA) quantifies energy use and waste generation. Compare atom economy and E-factors with traditional esters. Use membrane technologies (e.g., nanofiltration) to recover catalysts and solvents, reducing ecological footprints .
Data Presentation and Reproducibility Guidelines
- Raw Data : Archive in appendices; processed data (e.g., normalized yields, error bars) should appear in main text tables .
- Uncertainty Analysis : Report confidence intervals (±95%) for kinetic measurements. Use tools like OriginLab for regression analysis .
- Replication : Publish detailed protocols (e.g., catalyst preparation steps) to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
